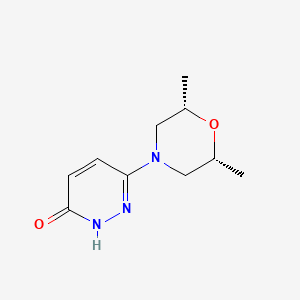

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISZGMYLJOBEQ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is a compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyridazine ring substituted with a morpholino group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16N4O2 |

| Molecular Weight | 236.28 g/mol |

| CAS Number | 2108961-11-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may modulate specific signaling pathways, particularly those associated with cell proliferation and differentiation.

- Hedgehog Signaling Pathway : This compound has been identified as a modulator of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to several cancers, making it a target for therapeutic intervention .

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyridazinone compounds exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on the synthesis of pyridazinone derivatives revealed that compounds similar to this compound exhibited promising anticancer activity. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects .

Antimicrobial Studies

Research conducted on related compounds indicated that they possess substantial antimicrobial properties. For example, certain derivatives demonstrated effectiveness against E. coli and other pathogenic bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Modulates Hedgehog signaling pathway; effective against cancer cell lines. |

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria; potential for treating infections. |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is its role as an anticancer agent. This compound has been studied for its ability to inhibit the Hedgehog signaling pathway, which is crucial in the development of various cancers. The inhibition occurs through antagonism of the Smoothened protein, a key component in this pathway.

Case Study:

In preclinical studies, compounds similar to this compound have shown significant tumor regression in models of basal cell carcinoma and other malignancies. For instance, Sonidegib (a derivative) has been evaluated in clinical trials demonstrating efficacy in patients with advanced basal cell carcinoma .

Kinase Inhibition

The compound has also been explored for its potential as a kinase inhibitor. Kinases play a vital role in cellular signaling pathways and are often implicated in cancer progression.

Research Findings:

Studies indicate that modifications at specific positions on the pyridazine ring enhance kinase selectivity and potency. The introduction of morpholine groups at position C6 has been associated with improved interactions with target proteins . This suggests that this compound could serve as a lead compound for developing selective kinase inhibitors.

Neuropharmacological Applications

Emerging research points to the potential neuropharmacological effects of this compound. The morpholine moiety may contribute to its ability to cross the blood-brain barrier and exert effects on neurological pathways.

Potential Applications:

Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders such as anxiety or depression. However, further studies are required to substantiate these claims.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol with analogous compounds based on structural features, stereochemistry, and inferred properties:

Key Observations:

- Stereochemical Impact: The (2S,6R) configuration in the dimethylmorpholino group may enhance target selectivity compared to its (2R,6S) diastereomer, as seen in carvone derivatives where stereochemistry dictates enzyme-mediated transformations .

- Morpholino vs. Piperidine: Morpholino-substituted pyridazin-3-ol derivatives exhibit higher aqueous solubility and metabolic stability than piperidine analogs due to the oxygen atom in the morpholine ring, which reduces basicity and improves pharmacokinetics .

- Hydroxyl Group Role : The C3 hydroxyl group likely facilitates hydrogen bonding with biological targets, analogous to β-lactam antibiotics where hydroxyl or carbonyl groups are critical for binding .

Research Findings and Mechanistic Insights

Stereochemical Influence on Bioactivity

Studies on carvone derivatives () demonstrate that stereochemical variations at C3 and C6 significantly alter OYE-mediated biotransformation rates and product profiles . By analogy, the (2S,6R) configuration in this compound may confer preferential binding to kinases or oxidoreductases, though empirical validation is required.

Comparative Pharmacokinetics

Morpholino-containing compounds generally exhibit balanced lipophilicity (LogP ~1.5–2.5), enhancing membrane permeability without compromising solubility. This contrasts with piperidine analogs, which often require formulation adjustments due to higher LogP (>2.5) .

Stability Under Physiological Conditions

The dimethylmorpholino group may confer resistance to enzymatic degradation compared to unsubstituted morpholino or piperidine groups, as seen in β-lactam antibiotics where steric hindrance protects against hydrolysis .

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Further Functionalization

- The brominated intermediate bearing the dimethylmorpholine substituent at C6 can undergo Suzuki–Miyaura coupling with various aromatic boronic acid derivatives.

- Typical conditions involve:

- Palladium catalyst such as Pd(dppf)Cl_2 (5 mol%)

- Base such as potassium phosphate (K3PO4)

- Solvent mixture of degassed acetonitrile and water (3:1 ratio)

- Microwave heating at 160 °C for approximately 30 minutes in a sealed vial.

- Post-reaction workup includes extraction with ethyl acetate, washing, drying, concentration, and chromatographic purification.

Experimental Data and Optimization

Research Findings on Preparation and Activity Correlation

- The introduction of the (2S,6R)-2,6-dimethylmorpholino group at C6 of the pyridazine or imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition potency compared to unsubstituted or morpholine-only substituted analogs.

- Synthesis via nucleophilic aromatic substitution followed by Suzuki coupling has been validated in multiple studies as a robust method to prepare these compounds with good yields and purity.

- Molecular docking and structure-activity relationship (SAR) studies confirm that the dimethylmorpholine moiety improves binding affinity through favorable hydrogen bonding and hydrophobic interactions within the kinase active site.

- The stereochemistry of the dimethylmorpholine is crucial, with the (2S,6R) isomer showing superior biological activity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose | Outcome/Remarks |

|---|---|---|---|

| Halogenated pyridazine precursor synthesis | Commercial or synthesized intermediates | Scaffold for substitution | Provides reactive site at C6 |

| Nucleophilic aromatic substitution (S_NAr) | (2S,6R)-2,6-dimethylmorpholine, n-propanol, reflux | Introduce chiral dimethylmorpholine at C6 | High regioselectivity, preserves stereochemistry |

| Suzuki–Miyaura cross-coupling | Pd(dppf)Cl2 catalyst, K3PO_4 base, acetonitrile/water, microwave heating | Functionalize C3 position with aromatic groups | Enhances biological activity and solubility |

Q & A

Q. Advanced Research Focus

- In Vitro Metabolism :

- Phase I : Incubate with liver microsomes (human/rat) and NADPH to identify oxidation products (e.g., hydroxylation).

- Phase II : Test glucuronidation/sulfation using UDPGA or PAPS cofactors .

- In Vivo Tracing : Administer 14C-labeled compound to rodents; collect plasma, urine, and feces for radiometric profiling.

- Data Integration : Use metabolic maps (e.g., MetaCore™) to correlate metabolites with toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.